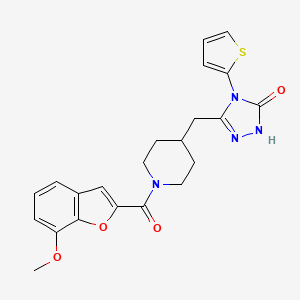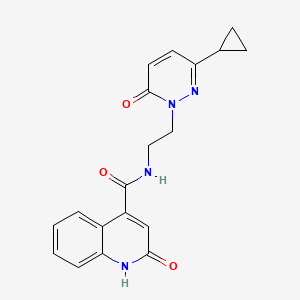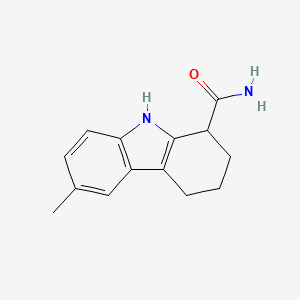![molecular formula C11H15ClN2O2 B2907068 2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2411297-20-4](/img/structure/B2907068.png)
2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one, also known as 5-MeO-DALT, is a synthetic psychoactive drug that belongs to the family of tryptamines. It was first synthesized in 2004 by David E. Nichols and his team at Purdue University. Since then, it has gained popularity among the scientific community due to its unique chemical structure and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one involves its binding to the 5-HT2A receptor, which leads to the activation of the receptor and the subsequent release of neurotransmitters such as serotonin, dopamine, and noradrenaline. This results in the modulation of various physiological processes such as mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one are still being studied. However, it has been found to produce effects such as altered perception of time, enhanced empathy, and increased sociability. It has also been found to have potential applications in the treatment of various psychiatric disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using 2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one is its potential for abuse and dependence, which makes it difficult to use in human studies.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one. One of the main directions is the investigation of its potential applications in the treatment of various psychiatric disorders such as depression and anxiety. Another direction is the study of its potential for abuse and dependence, and the development of strategies to minimize these risks. Additionally, the investigation of its interactions with other neurotransmitter systems such as the dopamine and noradrenaline systems could provide valuable insights into its mechanism of action.
Métodos De Síntesis
The synthesis of 2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one is a complex process that involves several steps. The first step involves the reaction of 2-chloroacetophenone with methylamine to form 2-chloro-N-methylacetophenone. This intermediate is then reacted with 5-methyl-1,2-oxazol-3-amine and pyrrolidine to form the final product, 2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one.
Aplicaciones Científicas De Investigación
2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one has been extensively studied for its potential applications in scientific research. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
2-chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-6-9(13-16-7)10-4-3-5-14(10)11(15)8(2)12/h6,8,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPIYSGLDHUXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2906987.png)
![4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine](/img/structure/B2906989.png)


![3-{2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B2906993.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2906994.png)


![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2906998.png)




